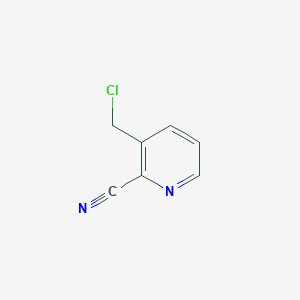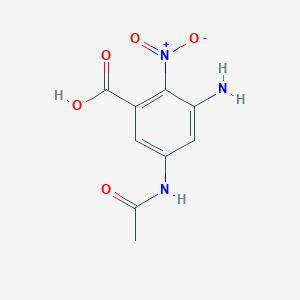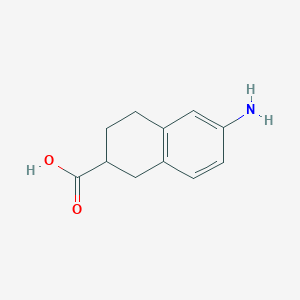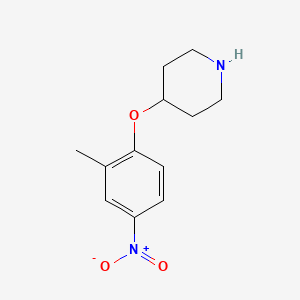
6-(3-硝基苯基)烟酸
描述
6-(3-Nitrophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a nitrophenyl group attached at the sixth position
科学研究应用
6-(3-Nitrophenyl)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase III, which is a target for managing dyslipidemia and certain cancers.
Materials Science: Its derivatives are explored for use in organic electronics and as building blocks for more complex molecular architectures.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and as a precursor for synthesizing biologically active compounds.
作用机制
Target of Action
The primary target of 6-(3-Nitrophenyl)nicotinic acid is the Carbonic Anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression . It is highly expressed in adipose tissue and involved in lipogenesis .
Mode of Action
6-(3-Nitrophenyl)nicotinic acid interacts with its target, CAIII, by binding to it . The carboxylic acid of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme active site . The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity .
Biochemical Pathways
The compound affects the biochemical pathways involving the nicotinamide coenzymes . These coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
For instance, Niaspan®, an extended-release formulation of nicotinic acid, has been analyzed in chronic kidney disease and dialysis patients . The study suggested that no dose adjustment of Niaspan® is necessary in patients with renal impairment .
Result of Action
The inhibition of CAIII by 6-(3-Nitrophenyl)nicotinic acid can lead to potential therapeutic outcomes in the management of dyslipidemia and cancer progression . Overexpression of CAIII increases the resistance to anti-cancer medication such as paclitaxel . Moreover, inhibition of CAIII can lead to H2O2-induced apoptosis .
Action Environment
The action, efficacy, and stability of 6-(3-Nitrophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the synthesis and consumption of the pyridine nucleotide NAD are increased in cancer cells, contributing to cell proliferation and neoplastic transformation
生化分析
Biochemical Properties
The biochemical properties of 6-(3-Nitrophenyl)nicotinic acid are largely derived from its structural similarity to nicotinic acid . Nicotinic acid and its derivatives serve as precursors for the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are essential for various enzymatic reactions in the body .
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by participating in NAD+ and NADP+ dependent reactions . These reactions are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to be involved in the formation of NAD+ and NADP+, given its structural similarity to nicotinic acid .
Temporal Effects in Laboratory Settings
It is known that nicotinic acid and its derivatives, including 6-(3-Nitrophenyl)nicotinic acid, are stable compounds .
Dosage Effects in Animal Models
The effects of 6-(3-Nitrophenyl)nicotinic acid at different dosages in animal models have not been extensively studied. High doses of nicotinic acid, a structurally similar compound, are known to cause flushing, a warmth sensation, and skin redness .
Metabolic Pathways
6-(3-Nitrophenyl)nicotinic acid is likely involved in the metabolic pathways of nicotinic acid, given their structural similarity .
Transport and Distribution
It is known that nicotinic acid and its derivatives are rapidly absorbed in the stomach and intestine .
Subcellular Localization
The salvage pathways for NAD+ synthesis, which likely involve 6-(3-Nitrophenyl)nicotinic acid, take place in both the nucleus and the mitochondria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)nicotinic acid typically involves the nitration of nicotinic acid derivatives. One common method is the nitration of 6-phenyl nicotinic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including 6-(3-Nitrophenyl)nicotinic acid, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are optimized for high yield and purity, with careful management of by-products to minimize environmental impact .
化学反应分析
Types of Reactions
6-(3-Nitrophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Reduction: 6-(3-Aminophenyl)nicotinic acid.
Substitution: Various substituted nicotinic acids depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
相似化合物的比较
Similar Compounds
6-Phenyl nicotinic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-(4-Nitrophenyl)nicotinic acid: Similar structure but with the nitro group in a different position, which can affect its reactivity and binding properties.
2-Chloronicotinic acid: Another derivative with different substituents that influence its chemical behavior and applications.
Uniqueness
6-(3-Nitrophenyl)nicotinic acid is unique due to the specific positioning of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted chemical synthesis and specific biological applications.
属性
IUPAC Name |
6-(3-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-4-5-11(13-7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSABSMZRFLSDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603152 | |
| Record name | 6-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-00-3 | |
| Record name | 6-(3-Nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629132.png)
![3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1629134.png)

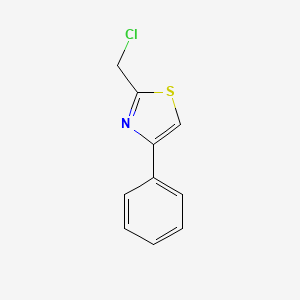
![2-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1629140.png)



